molecular formula C18H18ClFN2O B5000108 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE

11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE

Cat. No.: B5000108
M. Wt: 332.8 g/mol
InChI Key: HDLUJNPSWQCBCL-UHFFFAOYSA-N
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Description

11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4-DIEN-6-ONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE involves multiple steps, starting with the preparation of the 2-chloro-6-fluorophenylmethyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final tricyclic structure. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE stands out due to its unique tricyclic structure and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Similar compounds include other tricyclic structures with different substituents, such as:

These comparisons highlight the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

11-[(2-chloro-6-fluorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-3-1-4-16(20)14(15)11-21-8-12-7-13(10-21)17-5-2-6-18(23)22(17)9-12/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLUJNPSWQCBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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